molecular formula C13H26N8O4 B8116180 N,N-Bis(PEG1-azide)-N-amido-PEG1-amine

N,N-Bis(PEG1-azide)-N-amido-PEG1-amine

Cat. No.: B8116180
M. Wt: 358.40 g/mol
InChI Key: FVVJDYQHXWLKCG-UHFFFAOYSA-N
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Description

N,N-Bis(PEG1-azide)-N-amido-PEG1-amine is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of azide groups and amido linkages, which make it a versatile molecule for various chemical and biological applications. The compound is often used in bioconjugation and click chemistry due to its ability to form stable triazole linkages with alkyne-bearing molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(PEG1-azide)-N-amido-PEG1-amine typically involves the reaction of PEG derivatives with azide and amine groups. One common method is the nucleophilic substitution reaction where a PEG derivative with a leaving group (such as a halide) reacts with sodium azide to introduce the azide functionality. This is followed by the reaction with an amine to form the final compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis(PEG1-azide)-N-amido-PEG1-amine is unique due to its balanced structure that provides both azide and amine functionalities, making it highly versatile for various chemical and biological applications. Its ability to undergo click chemistry and nucleophilic substitution reactions makes it a valuable tool in synthetic chemistry and bioconjugation .

Properties

IUPAC Name

3-(2-aminoethoxy)-N,N-bis[2-(2-azidoethoxy)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N8O4/c14-2-8-23-7-1-13(22)21(5-11-24-9-3-17-19-15)6-12-25-10-4-18-20-16/h1-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVJDYQHXWLKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN)C(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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